molecular formula C22H25Cl2NO3 B14335784 Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate CAS No. 104775-15-7

Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate

Cat. No.: B14335784
CAS No.: 104775-15-7
M. Wt: 422.3 g/mol
InChI Key: BDHBEGFOMVQGIL-UHFFFAOYSA-N
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Description

Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the aromatic aldehydes and ketones, followed by their condensation with appropriate amines under controlled conditions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)hexanoate
  • Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)octanoate

Uniqueness

Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate is unique due to its specific structure, which includes a heptanoate chain. This structural feature may confer distinct chemical and biological properties compared to similar compounds with different chain lengths.

Properties

CAS No.

104775-15-7

Molecular Formula

C22H25Cl2NO3

Molecular Weight

422.3 g/mol

IUPAC Name

methyl 6-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]heptanoate

InChI

InChI=1S/C22H25Cl2NO3/c1-14-12-18(24)13-19(22(14)27)21(16-8-10-17(23)11-9-16)25-15(2)6-4-5-7-20(26)28-3/h8-13,15,27H,4-7H2,1-3H3

InChI Key

BDHBEGFOMVQGIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=NC(C)CCCCC(=O)OC)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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